molecular formula C5H9N3O2 B15205357 2-Imino-N-methyloxazolidine-3-carboxamide

2-Imino-N-methyloxazolidine-3-carboxamide

Cat. No.: B15205357
M. Wt: 143.14 g/mol
InChI Key: GBXMUOLSDGXRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imino-N-methyloxazolidine-3-carboxamide is a heterocyclic compound that features an oxazolidine ring with an imino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-N-methyloxazolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with isocyanates or carbodiimides under mild conditions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Imino-N-methyloxazolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Imino-N-methyloxazolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Imino-N-methyloxazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-N-methyloxazolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

2-imino-N-methyl-1,3-oxazolidine-3-carboxamide

InChI

InChI=1S/C5H9N3O2/c1-7-5(9)8-2-3-10-4(8)6/h6H,2-3H2,1H3,(H,7,9)

InChI Key

GBXMUOLSDGXRPG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCOC1=N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.